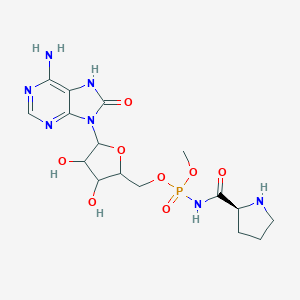

Phosmidosine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

134966-01-1 |

|---|---|

Molecular Formula |

C16H24N7O8P |

Molecular Weight |

473.38 g/mol |

IUPAC Name |

(2S)-N-[[(2R,3S,4R,5R)-5-(6-amino-8-oxo-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-methoxyphosphoryl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C16H24N7O8P/c1-29-32(28,22-14(26)7-3-2-4-18-7)30-5-8-10(24)11(25)15(31-8)23-13-9(21-16(23)27)12(17)19-6-20-13/h6-8,10-11,15,18,24-25H,2-5H2,1H3,(H,21,27)(H2,17,19,20)(H,22,26,28)/t7-,8+,10+,11+,15+,32?/m0/s1 |

InChI Key |

HBJDRXMCLFRSGN-CRDJCKMPSA-N |

Isomeric SMILES |

COP(=O)(NC(=O)[C@@H]1CCCN1)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4NC3=O)N)O)O |

Canonical SMILES |

COP(=O)(NC(=O)C1CCCN1)OCC2C(C(C(O2)N3C4=NC=NC(=C4NC3=O)N)O)O |

Synonyms |

phosmidosine |

Origin of Product |

United States |

Foundational & Exploratory

Phosmidosine: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces sp. RK-16

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of Phosmidosine, a novel nucleotide antibiotic produced by Streptomyces sp. RK-16. The document details the experimental protocols for fermentation and purification, summarizes key quantitative data, and explores the compound's proposed biosynthetic pathway and mechanism of action.

Introduction

This compound is a unique nucleotide antibiotic isolated from the culture filtrate of Streptomyces sp. RK-16.[1] Structurally, it is composed of an 8-oxoadenosine moiety linked to L-proline via a distinctive N-acyl phosphoramidate bond.[2] The presence of a methyl phosphate group is another key feature of its structure.[1] this compound has demonstrated notable antifungal activity, particularly against the plant pathogen Botrytis cinerea, and has also been investigated for its anticancer properties.[2] This guide serves as a comprehensive resource for researchers interested in the study and potential development of this promising natural product.

Physicochemical and Biological Properties

A summary of the key properties of this compound is presented in the table below.

| Property | Value | Reference |

| Producing Organism | Streptomyces sp. RK-16 | [1] |

| Molecular Formula | C16H24N7O8P | [1] |

| Antifungal Activity | Inhibits spore formation of Botrytis cinerea at 0.25 µg/ml | [1] |

| Anticancer Activity | Exhibits inhibitory activity against various tumor cell lines | [2] |

Experimental Protocols

While the seminal paper by Uramoto et al. (1991) outlines the discovery, detailed step-by-step protocols for fermentation and isolation are not fully available in the public domain. Therefore, the following sections provide a representative methodology based on established techniques for the production and purification of secondary metabolites from Streptomyces species, supplemented with the specific details available for this compound.

Fermentation of Streptomyces sp. RK-16

The production of this compound is achieved through submerged fermentation of Streptomyces sp. RK-16.

3.1.1. Media Composition

A typical fermentation medium for Streptomyces for the production of antibiotics would include a carbon source, a nitrogen source, and mineral salts.

| Component | Concentration (g/L) |

| Glucose | 30-40 |

| Soluble Starch | 10-20 |

| Soybean Meal | 10-15 |

| Yeast Extract | 2-5 |

| CaCO3 | 1-2 |

| K2HPO4 | 0.5 |

| MgSO4·7H2O | 0.5 |

| Trace Elements Solution | 1 ml |

3.1.2. Fermentation Conditions

-

Inoculum: A seed culture of Streptomyces sp. RK-16 is prepared in a suitable seed medium and grown for 2-3 days.

-

Fermenter: A baffled flask or a laboratory-scale fermenter.

-

Temperature: 28-30°C

-

pH: Maintained between 6.8 and 7.2

-

Agitation: 180-220 rpm

-

Aeration: 1.0-1.5 vvm (volume of air per volume of medium per minute)

-

Duration: 5-7 days

dot

Caption: Workflow for the fermentation of Streptomyces sp. RK-16 to produce this compound.

Isolation and Purification of this compound

This compound is isolated from the culture filtrate through a multi-step purification process involving various chromatographic techniques.

3.2.1. Extraction

-

Adsorption: The culture filtrate is passed through a column packed with a non-ionic adsorbent resin (e.g., Diaion HP-20).

-

Elution: The resin is washed with water to remove salts and polar impurities, followed by elution of this compound with an organic solvent gradient (e.g., methanol or acetone in water).

3.2.2. Chromatography

-

Ion-Exchange Chromatography: The active fractions from the extraction step are subjected to anion-exchange chromatography (e.g., Dowex 1x8) to separate acidic compounds.

-

Gel Filtration Chromatography: Further purification is achieved using a gel filtration column (e.g., Sephadex G-25) to separate compounds based on size.

-

High-Performance Liquid Chromatography (HPLC): The final purification is performed using reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile-water gradient) to yield pure this compound.

dot

References

Elucidation of the Chemical Structure of Phosmidosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosmidosine is a naturally occurring nucleotide antibiotic isolated from Streptomyces durhameusis. It is a unique molecule composed of an 8-oxoadenosine core linked to L-proline via a chiral N-acyl phosphoramidate bond.[1] This distinct chemical architecture is the basis for its significant biological activities, including potent antitumor effects. This compound has been shown to induce cell cycle arrest at the G1 phase, suggesting a mechanism of action that interferes with protein synthesis.[2] This technical guide provides a comprehensive overview of the elucidation of this compound's chemical structure, detailing the spectroscopic and synthetic methodologies employed. It also presents available quantitative data and explores its mechanism of action, offering insights for researchers in drug discovery and development.

Chemical Structure and Physicochemical Properties

The definitive structure of this compound was determined through a combination of spectroscopic analysis and total synthesis. It is characterized by an 8-oxoadenosine moiety connected to an L-proline residue through a phosphoramidate linkage. A key feature of this compound is the presence of a chiral center at the phosphorus atom.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₄N₇O₈P | PubChem |

| Molecular Weight | 473.38 g/mol | PubChem |

| Appearance | Not explicitly stated in search results | - |

| Melting Point | Not explicitly stated in search results | - |

| Specific Rotation | Not explicitly stated in search results | - |

Spectroscopic Data for Structural Elucidation

The elucidation of this compound's complex structure heavily relied on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was instrumental in defining the connectivity and stereochemistry of this compound. While specific chemical shifts and coupling constants are detailed within the full-text publications, the available literature highlights the use of ¹H, ¹³C, and ³¹P NMR. Notably, ¹³C NMR spectra were crucial in distinguishing between the diastereomers of this compound, suggesting that the naturally occurring form is the slow-eluting diastereomer in chromatographic separations.[1]

Table 2: Summary of NMR Spectroscopic Data

| Nucleus | Key Observations | Reference |

| ¹H NMR | Used for determining the proton environment of the ribose, purine, and proline moieties. | [1][3] |

| ¹³C NMR | Crucial for confirming the carbon skeleton and differentiating between diastereomers. | [1] |

| ³¹P NMR | Confirmed the presence of the phosphoramidate linkage and its chemical environment. | [3] |

Note: Detailed spectral data (chemical shifts in ppm, coupling constants in Hz) are reported in the primary literature and are essential for unambiguous structural assignment.

Mass Spectrometry (MS)

Mass spectrometry provided vital information regarding the molecular weight and fragmentation pattern of this compound, further confirming its elemental composition and the connectivity of its structural components. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry were likely employed in its characterization.

Table 3: Summary of Mass Spectrometric Data

| Technique | Key Findings | Reference |

| High-Resolution MS | Confirmed the elemental composition (C₁₆H₂₄N₇O₈P). | PubChem |

| Tandem MS (MS/MS) | Would provide fragmentation patterns to confirm the 8-oxoadenosine, proline, and phosphate substructures. | - |

Note: Specific m/z values for parent and fragment ions are detailed in the primary research articles.

Total Synthesis of this compound

The total synthesis of this compound was a critical step in confirming its proposed structure and providing a means to produce analogs for structure-activity relationship (SAR) studies. The first successful synthesis was a significant achievement, involving the strategic use of protecting groups and a key coupling reaction.[1]

Synthetic Strategy Overview

The general synthetic approach involves the coupling of a suitably protected 8-oxoadenosine derivative with a protected L-prolinamide phosphoramidite derivative. A key challenge in the synthesis is the selective protection of the various reactive functional groups on the 8-oxoadenosine and proline moieties.

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the literature for the synthesis and characterization of this compound and its analogs.

General Method for this compound Synthesis

The first total synthesis of this compound involved the following key steps[1]:

-

Protection of 8-Oxoadenosine: The hydroxyl groups of the ribose moiety of 8-oxoadenosine were protected using standard protecting groups (e.g., silyl ethers). A tert-butoxycarbonyl (Boc) group was selectively introduced to the 7-NH position of the 8-oxoadenine base.[1]

-

Preparation of the Phosphoramidite Reagent: N-tritylprolinamide was reacted with a phosphitylating agent to generate the corresponding phosphoramidite derivative.

-

Coupling Reaction: The protected 8-oxoadenosine derivative was coupled with the N-tritylprolinamide phosphoramidite in the presence of an activator, such as 5-(3,5-dinitrophenyl)-1H-tetrazole.[1]

-

Deprotection: The coupled product was subjected to a full deprotection sequence to remove all protecting groups, yielding a mixture of this compound and its diastereomer.[1]

-

Purification: The diastereomers were separated using high-performance liquid chromatography (HPLC).

NMR Spectroscopic Analysis

NMR spectra were typically acquired on a 270 MHz or higher field spectrometer. Samples were dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). Chemical shifts were referenced to tetramethylsilane (TMS) for ¹H and ¹³C NMR, and to 85% phosphoric acid for ³¹P NMR.

Mass Spectrometric Analysis

Mass spectra were obtained using ESI or MALDI-TOF mass spectrometers. High-resolution mass spectrometry (HRMS) was used to confirm the elemental composition.

Mechanism of Action and Biological Activity

This compound exhibits potent antitumor activity by inducing cell cycle arrest at the G1 phase.[2] The proposed mechanism of action involves the inhibition of protein biosynthesis. Specifically, it is suggested that this compound acts as an inhibitor of prolyl adenosine 5'-phosphate (prolyl-AMP), an intermediate in the charging of tRNA with proline by prolyl-tRNA synthetase.[4] By blocking this crucial step in protein synthesis, this compound effectively halts cell proliferation.

Conclusion

The chemical structure of this compound, a potent antitumor antibiotic, has been unequivocally established through a combination of advanced spectroscopic methods and total synthesis. Its unique N-acyl phosphoramidate linkage between 8-oxoadenosine and L-proline is central to its biological activity. The elucidation of its structure and the development of a synthetic route have paved the way for the creation of more stable and potent analogs, offering promising avenues for the development of novel anticancer therapeutics. Further investigation into the precise molecular interactions between this compound and its target, prolyl-tRNA synthetase, will be crucial for the rational design of next-generation inhibitors.

References

- 1. First synthesis and anticancer activity of this compound and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of chemically stabilized this compound analogues and the structure--activity relationship of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure-activity relationship of this compound: importance of the 7,8-dihydro-8-oxoadenosine residue for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Phosmidosine's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosmidosine, a nucleotide antibiotic composed of 8-oxoadenosine and L-proline, has demonstrated notable anticancer properties. This technical guide provides an in-depth exploration of its core mechanism of action in cancer cells. The primary mode of action for this compound is the inhibition of protein synthesis through its role as a competitive inhibitor of prolyl-tRNA synthetase (PRS). This guide synthesizes the current understanding of this compound's molecular interactions, its impact on cellular processes, and the downstream signaling cascades that culminate in cancer cell death. Detailed experimental protocols, quantitative data, and visual representations of the key pathways are provided to support further research and drug development efforts in this area.

Introduction

The search for novel anticancer agents with unique mechanisms of action is a critical endeavor in oncology research. This compound has emerged as a promising candidate due to its potent growth-inhibitory effects on various tumor cell lines, independent of their p53 status.[1] Its unique structure, featuring an N-acyl phosphoramidate linkage, underpins its biological activity. This guide will dissect the molecular underpinnings of this compound's anticancer effects, focusing on its primary target and the subsequent cellular consequences.

Core Mechanism of Action: Inhibition of Protein Synthesis

The central mechanism by which this compound exerts its anticancer effect is through the inhibition of protein synthesis . It achieves this by acting as a structural mimic of prolyl-adenosine 5'-phosphate (prolyl-AMP), an intermediate in the charging of tRNA with proline. This mimicry allows this compound to competitively inhibit prolyl-tRNA synthetase (PRS) , the enzyme responsible for attaching proline to its corresponding tRNA molecule.[2] The inhibition of PRS leads to a depletion of prolyl-tRNA, which is essential for the incorporation of proline residues into nascent polypeptide chains during translation. This disruption of protein synthesis ultimately leads to cell growth arrest and, subsequently, cell death.

Figure 1. Proposed mechanism of this compound-mediated inhibition of protein synthesis.

Quantitative Data: In Vitro Anticancer Activity

Studies have demonstrated the potent in vitro anticancer activity of this compound and its derivatives against a variety of human tumor cell lines. The diastereomers of this compound have been found to be approximately 10 times more active than its demethylated derivative, this compound B.[1]

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | Various human tumor cell lines | Not explicitly tabulated in sources | [1] |

| This compound B | Various human tumor cell lines | Not explicitly tabulated in sources | [1] |

| T-3861174 (PRS Inhibitor) | SK-MEL-2 | Induces cell death | [3] |

Proposed Downstream Signaling: The Unfolded Protein Response and Apoptosis

While direct studies on the downstream signaling pathways of this compound are limited, the inhibition of protein synthesis is known to induce the Unfolded Protein Response (UPR) . The UPR is a cellular stress response triggered by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). A plausible downstream effect of this compound's inhibition of prolyl-tRNA synthetase is the activation of the GCN2-ATF4 pathway, a key branch of the UPR.

Inhibition of PRS leads to an accumulation of uncharged tRNA, which activates the kinase GCN2. Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein synthesis but paradoxically promoting the translation of specific stress-response transcripts, most notably Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of pro-apoptotic genes, including C/EBP homologous protein (CHOP).[3] Sustained high levels of CHOP are known to trigger apoptosis.

References

- 1. researchhub.com [researchhub.com]

- 2. The impact of the phosphomimetic eIF2αS/D on global translation, reinitiation and the integrated stress response is attenuated in N2a cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prolyl-tRNA synthetase inhibition promotes cell death in SK-MEL-2 cells through GCN2-ATF4 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antifungal Potential of Phosmidosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosmidosine, a nucleotide antibiotic, was first isolated from the culture filtrate of Streptomyces sp. RK-16.[1][2] While initially identified for its antifungal properties, subsequent research has predominantly focused on its potent anticancer activities. This technical guide aims to consolidate the available information on the antifungal properties of this compound, alongside a detailed exploration of its chemical synthesis and its established mechanism of action in cancer cells, which may provide insights into its potential antifungal pathways.

Antifungal Properties of this compound

The available literature on the specific antifungal activity of this compound is limited. However, early studies demonstrated its potential as an antifungal agent.

Quantitative Data on Antifungal Activity

The primary quantitative data available for this compound's antifungal efficacy is its ability to inhibit spore formation in the phytopathogenic fungus Botrytis cinerea.

| Fungal Species | Activity | Concentration |

| Botrytis cinerea | Inhibition of spore formation | 0.25 µg/mL[1][2] |

Experimental Protocols

Detailed experimental protocols for the antifungal assays of this compound are not extensively described in the available literature. However, a generalized protocol for assessing the inhibition of spore formation is provided below.

Inhibition of Spore Formation Assay (Generalized Protocol)

This protocol is a generalized representation and may require optimization for specific fungal species and experimental conditions.

-

Fungal Culture Preparation: A pure culture of the target fungus (e.g., Botrytis cinerea) is grown on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is observed.

-

Spore Suspension: Spores are harvested by flooding the agar surface with a sterile aqueous solution (e.g., 0.05% Tween 80) and gently scraping the surface. The resulting suspension is filtered through sterile glass wool to remove mycelial fragments. The spore concentration is determined using a hemocytometer and adjusted to a final concentration of 1 x 10^5 spores/mL.

-

Preparation of this compound Solutions: A stock solution of this compound is prepared in a suitable solvent and sterilized by filtration. A series of dilutions are then prepared in a liquid growth medium (e.g., Potato Dextrose Broth).

-

Incubation: An equal volume of the spore suspension is added to each dilution of this compound in a multi-well plate or test tubes. A control well containing the spore suspension and growth medium without this compound is also included.

-

Assessment of Spore Germination and Formation: The cultures are incubated at an appropriate temperature and for a sufficient duration to allow for spore germination and new spore formation in the control. The inhibition of spore formation in the this compound-treated samples is then assessed microscopically and can be quantified by counting the number of spores. The Minimum Inhibitory Concentration (MIC) for spore formation is determined as the lowest concentration of this compound that completely inhibits the formation of new spores.

Chemical Synthesis of this compound

The chemical synthesis of this compound has been a primary focus of research, with various strategies developed to construct its unique N-acyl phosphoramidate linkage.[3][4][5]

Synthetic Workflow of this compound

The following diagram illustrates a general workflow for the chemical synthesis of this compound, based on reported methodologies.

Caption: A simplified workflow for the chemical synthesis of this compound.

Mechanism of Action

While the specific antifungal mechanism of this compound remains to be elucidated, its mode of action in cancer cells has been investigated. It is plausible that a similar pathway, targeting cell cycle progression, could contribute to its antifungal effects.

Anticancer Signaling Pathway of this compound

This compound has been shown to arrest the cell cycle at the G1 phase by inhibiting the expression of cyclin D1 and subsequently preventing the hyperphosphorylation of the Retinoblastoma (Rb) protein.[6]

Caption: this compound's inhibition of Cyclin D1 expression leads to G1 cell cycle arrest.

Conclusion and Future Directions

This compound presents an interesting case of a natural product initially identified for its antifungal properties but later explored primarily for its anticancer potential. The limited available data on its antifungal activity, specifically the inhibition of spore formation in Botrytis cinerea, suggests that further investigation into its antifungal spectrum and potency is warranted. The established mechanism of action in cancer cells, involving cell cycle arrest, provides a potential starting point for investigating its antifungal mode of action, as cell cycle regulation is also a critical process in fungi. Future research should focus on determining the Minimum Inhibitory Concentrations (MICs) of this compound against a broader range of pathogenic fungi, elucidating its specific fungal targets, and exploring its efficacy in in vivo models of fungal infections. Such studies will be crucial to fully understand and potentially exploit the antifungal capabilities of this unique nucleotide antibiotic.

References

- 1. Isolation and characterization of this compound. A new antifungal nucleotide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ISOLATION AND CHARACTERIZATION OF this compound A NEW ANTIFUNGAL NUCLEOTIDE ANTIBIOTIC [jstage.jst.go.jp]

- 3. pubs.acs.org [pubs.acs.org]

- 4. First synthesis and anticancer activity of this compound and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Inhibition of cyclin D1 expression and phosphorylation of retinoblastoma protein by this compound, a nucleotide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Assembly Line: A Technical Guide to the Putative Biosynthesis of Phosmidosine

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Phosmidosine, a structurally unique nucleotide antibiotic isolated from Streptomyces durhameusis, exhibits promising anticancer and antifungal activities. Its intricate molecular architecture, featuring an 8-oxoadenosine core linked to L-proline via a chiral N-acyl phosphoramidate bond, presents a fascinating puzzle for biosynthesis. While the complete enzymatic pathway for this compound remains to be fully elucidated, this technical guide synthesizes current knowledge on analogous biosynthetic systems to propose a putative pathway. We will delve into the likely enzymatic steps, precursor molecules, and key chemical transformations. This document also outlines general experimental protocols and data presentation formats that would be instrumental in the definitive characterization of this pathway, providing a roadmap for future research endeavors.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into four key stages: the formation of the phosphonate core, the generation of the 8-oxoadenosine moiety, the activation of L-proline, and the final assembly of the molecule.

Stage 1: Formation of the Phosphonate Precursor

Drawing parallels with the well-characterized biosynthesis of other phosphonate natural products like fosfomycin, the pathway for this compound likely initiates with the central metabolite, phosphoenolpyruvate (PEP) .

-

Step 1: Isomerization of PEP. The first committed step is the conversion of PEP to phosphonopyruvate (PnPy) . This thermodynamically challenging isomerization is catalyzed by the enzyme PEP mutase . To drive this reaction forward, the product PnPy is immediately consumed in the subsequent step.

-

Step 2: Decarboxylation of PnPy. A phosphonopyruvate decarboxylase would then catalyze the irreversible decarboxylation of PnPy to yield phosphonoacetaldehyde .

-

Step 3: Functional Group Interconversion. Through a series of enzymatic modifications, including potential reductions and oxidations, phosphonoacetaldehyde is converted into a suitable phosphonate precursor for the final assembly. The exact nature of this intermediate is currently unknown.

Stage 2: Biosynthesis of 8-Oxoadenosine

The 8-oxoadenosine unit is a modified purine nucleoside. While it is known to form in RNA through oxidative damage, its deliberate enzymatic synthesis in a secondary metabolic pathway would likely involve a dedicated set of enzymes.

-

Step 1: Adenosine Monophosphate (AMP) as the Precursor. The biosynthesis would start from a common purine nucleotide, likely adenosine monophosphate (AMP) .

-

Step 2: Oxidation of the Adenine Base. A specific oxygenase or hydroxylase would catalyze the oxidation of the C8 position of the adenine base within the AMP molecule to produce 8-oxo-AMP .

-

Step 3: Phosphorylation to 8-Oxo-ATP. To activate this intermediate for subsequent reactions, it would likely be phosphorylated by kinases to yield 8-oxo-adenosine triphosphate (8-oxo-ATP) .

Stage 3: Activation of L-Proline

The L-proline moiety is incorporated into the final structure through the formation of an amide bond. This typically requires the activation of the carboxyl group.

-

Step 1: Adenylation of L-Proline. An amino acid adenylating enzyme , likely a non-ribosomal peptide synthetase (NRPS)-like enzyme, would activate L-proline by attaching it to AMP, forming L-prolyl-AMP .

Stage 4: Final Assembly and Formation of the N-Acyl Phosphoramidate Linkage

The final and most critical step is the convergence of the three precursors to form the characteristic N-acyl phosphoramidate bond of this compound.

-

Step 1: Formation of the Phosphoramidate Bond. A specialized ligase or synthetase would catalyze the reaction between the activated phosphonate precursor and the amino group of the 8-oxo-adenosine moiety (derived from 8-oxo-ATP), forming a phosphoramidate intermediate.

-

Step 2: Acylation of the Phosphoramidate. The same or a subsequent enzyme would then catalyze the acylation of this phosphoramidate with the activated L-prolyl-AMP, resulting in the final this compound molecule. The precise order of these final condensation steps is yet to be determined.

Quantitative Data on Analogous Biosynthetic Pathways

As the biosynthetic pathway of this compound has not been quantitatively characterized, the following tables present hypothetical data based on typical values observed for enzymes in analogous phosphonate and nucleotide biosynthetic pathways. This serves as a template for how such data should be structured once it becomes available.

| Enzyme (Hypothetical) | Substrate | Km (µM) | kcat (s-1) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temp (°C) |

| PhosA (PEP Mutase) | Phosphoenolpyruvate | 150 | 2.5 | 0.8 | 7.5 | 30 |

| PhosB (PnPy Decarboxylase) | Phosphonopyruvate | 75 | 10.2 | 3.1 | 7.0 | 37 |

| PhosC (Adenine-8-oxygenase) | AMP | 200 | 0.5 | 0.15 | 8.0 | 25 |

| PhosD (L-Proline Adenylase) | L-Proline | 350 | 1.8 | 0.55 | 7.8 | 30 |

| PhosE (Final Ligase) | Phosphonate Inter. | 120 | 0.2 | 0.06 | 7.5 | 30 |

| PhosE (Final Ligase) | 8-oxo-ATP | 90 | 0.2 | 0.06 | 7.5 | 30 |

| PhosE (Final Ligase) | L-prolyl-AMP | 180 | 0.2 | 0.06 | 7.5 | 30 |

| Metabolite (Hypothetical) | Intracellular Concentration (µM) |

| Phosphoenolpyruvate | 500 |

| Phosphonopyruvate | 10 |

| 8-oxo-AMP | 5 |

| L-Proline | 2000 |

| This compound | 150 |

Experimental Protocols for Pathway Elucidation

The definitive characterization of the this compound biosynthetic pathway would rely on a combination of genetic and biochemical experiments. Below are generalized protocols for key experimental approaches.

Identification of the Biosynthetic Gene Cluster (BGC)

-

Genome Mining: Sequence the genome of Streptomyces durhameusis.

-

Homology Search: Search the genome for homologues of known phosphonate biosynthetic genes, particularly pepM (PEP mutase), which is a hallmark of these pathways.

-

Cluster Analysis: Analyze the genomic region surrounding the identified pepM homologue for a cluster of genes encoding other plausible biosynthetic enzymes (e.g., decarboxylases, oxygenases, ligases, NRPS-like enzymes).

Gene Inactivation and Heterologous Expression

-

Gene Knockout: Create targeted knockouts of candidate genes within the putative BGC in S. durhameusis.

-

Metabolite Analysis: Analyze the metabolite profiles of the knockout mutants using LC-MS/MS to identify the loss of this compound production and the accumulation of pathway intermediates.

-

Heterologous Expression: Clone the entire BGC into a suitable heterologous host (e.g., Streptomyces coelicolor or E. coli) to confirm its role in this compound production.

In Vitro Enzyme Assays

-

Protein Expression and Purification: Overexpress each putative biosynthetic enzyme in E. coli and purify the recombinant proteins.

-

Activity Assays: Develop specific assays to test the function of each enzyme. For example:

-

PEP Mutase Assay: Monitor the conversion of PEP to PnPy using a coupled spectrophotometric assay with a PnPy-dependent dehydrogenase.

-

Oxygenase Assay: Incubate the purified oxygenase with AMP and a suitable oxygen source, and analyze the formation of 8-oxo-AMP by HPLC or LC-MS.

-

Ligase Assay: Incubate the final ligase with the putative phosphonate intermediate, 8-oxo-ATP, and L-prolyl-AMP, and monitor the formation of this compound by LC-MS.

-

Visualizing the Putative Pathway and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed biosynthetic pathway and a general experimental workflow for its elucidation.

Spectroscopic Deep Dive: Unraveling the Molecular Architecture of Phosmidosine

For Immediate Release

TOKYO, Japan – Phosmidosine, a novel nucleotide antibiotic with promising antitumor activity, has been the subject of intensive research aimed at elucidating its complex chemical structure and mechanism of action. A comprehensive analysis of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS), and Ultraviolet (UV) spectroscopy, provides a detailed blueprint of this potent molecule, offering critical insights for researchers, scientists, and drug development professionals.

Key Spectroscopic Data of this compound

The structural characterization of this compound has been achieved through a combination of advanced spectroscopic techniques. The data gleaned from these analyses are summarized below.

Mass Spectrometry (HRFAB-MS)

High-Resolution Fast Atom Bombardment Mass Spectrometry was instrumental in determining the elemental composition of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₂₄N₇O₈P | [1] |

| Exact Mass (m/z) | 473.1424 | [Calculated] |

| Observed Ion | [M+H]⁺ | [1] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound provides information about its chromophoric systems.

| Solvent | λmax (nm) | Description | Reference |

| Not Specified | Not Specified | Spectrum is similar to that of 8-hydroxyadenosine. | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following sections outline the general methodologies employed in the analysis of this compound and its analogs.

High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS)

Objective: To determine the exact mass and elemental composition of this compound.

Instrumentation: A high-resolution double-focusing mass spectrometer equipped with a fast atom bombardment ion source.

Procedure:

-

Sample Preparation: A solution of this compound is prepared in a suitable matrix, typically glycerol or m-nitrobenzyl alcohol, to facilitate ionization and prevent sample degradation under high vacuum.

-

Ionization: The sample-matrix mixture is bombarded with a high-energy beam of neutral atoms, such as argon or xenon. This energetic collision results in the desorption and ionization of the analyte molecules, primarily through protonation, forming [M+H]⁺ ions.

-

Mass Analysis: The generated ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The high-resolution capabilities of the instrument allow for the determination of the exact mass to several decimal places, enabling the unambiguous assignment of the molecular formula.

UV-Visible Spectroscopy

Objective: To characterize the electronic absorption properties of this compound.

Instrumentation: A dual-beam UV-Visible spectrophotometer.

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as water or a suitable buffer. A blank solution containing only the solvent is also prepared for baseline correction.

-

Spectral Acquisition: The sample and blank cuvettes are placed in the spectrophotometer. The absorbance of the sample is measured over a range of wavelengths, typically from 200 to 400 nm.

-

Data Analysis: The resulting spectrum is plotted as absorbance versus wavelength. The wavelength(s) of maximum absorbance (λmax) are identified, which are characteristic of the chromophores present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure and connectivity of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ³¹P nuclei.

Procedure:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆) to minimize solvent interference in the ¹H NMR spectrum. A small amount of a reference standard, such as tetramethylsilane (TMS) or a related compound, may be added.

-

¹H NMR Spectroscopy: A proton NMR spectrum is acquired to identify the chemical environment of each hydrogen atom in the molecule. Data analysis includes determining chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J), which provide information about neighboring protons.

-

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum is acquired, often with proton decoupling to simplify the spectrum to a series of single peaks for each unique carbon atom. The chemical shifts of these peaks indicate the type of carbon (e.g., aliphatic, aromatic, carbonyl).

-

³¹P NMR Spectroscopy: A phosphorus-31 NMR spectrum is acquired to observe the phosphorus atom in the phosphoramidate linkage. The chemical shift provides information about the oxidation state and chemical environment of the phosphorus.

-

2D NMR Experiments (COSY, HSQC, HMBC): A suite of two-dimensional NMR experiments is typically performed to establish correlations between different nuclei. For example, COSY (Correlation Spectroscopy) identifies coupled protons, HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons, allowing for the complete assembly of the molecular structure.

Proposed Mechanism of Action: Inhibition of Protein Synthesis

This compound's antitumor activity is believed to stem from its ability to disrupt protein synthesis. It is hypothesized to act as an inhibitor of prolyl adenosine 5'-phosphate (prolyl-AMP), a key intermediate in the charging of tRNA with the amino acid proline.[3] By blocking this crucial step, this compound effectively halts the incorporation of proline into newly synthesized proteins, leading to cell growth arrest and, ultimately, cell death in cancer cells.

Below is a diagram illustrating the proposed inhibitory action of this compound on the protein synthesis pathway.

Caption: Proposed mechanism of this compound's antitumor activity via inhibition of the formation of the prolyl-AMP intermediate, a critical step in protein synthesis.

This in-depth analysis of this compound's spectroscopic data and proposed mechanism of action provides a solid foundation for further research and development of this promising anticancer agent. The detailed structural information is invaluable for the design of more potent and selective analogs, while a deeper understanding of its biological target will pave the way for novel therapeutic strategies.

References

- 1. The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationship of this compound: importance of the 7,8-dihydro-8-oxoadenosine residue for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Decisive Role of the N-acyl Phosphoramidate Linkage in Phosmidosine: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Phosmidosine, a novel nucleotide antibiotic, has garnered significant attention in the scientific community for its potent anticancer properties. Structurally, it is a unique conjugate of 8-oxoadenosine and L-proline, connected by a distinctive N-acyl phosphoramidate linkage.[1] This bond is not only a key structural feature but also a critical determinant of this compound's biological activity and its mechanism of action. This technical guide provides a comprehensive overview of the role of the N-acyl phosphoramidate linkage in this compound, detailing its impact on anticancer efficacy, the underlying molecular pathways, and the experimental methodologies used in its investigation.

This compound's primary mode of action is the induction of cell cycle arrest at the G1 phase, leading to the inhibition of tumor cell proliferation.[2] This activity is intrinsically linked to the N-acyl phosphoramidate moiety, which is believed to mimic a key intermediate in protein synthesis. Specifically, this compound is proposed to act as an inhibitor of prolyl-tRNA synthetase (PRS), an essential enzyme responsible for attaching proline to its corresponding tRNA during translation. By competitively inhibiting this enzyme, this compound effectively halts protein synthesis, triggering a cascade of events that culminates in cell cycle arrest. The stability and reactivity of the N-acyl phosphoramidate bond are therefore central to its inhibitory potential.

Data Presentation: Anticancer Activity of this compound and its Analogs

The anticancer efficacy of this compound and its derivatives has been evaluated against a panel of human cancer cell lines using the MTT assay. The results, summarized as IC50 values (the concentration required to inhibit the growth of 50% of cells), demonstrate the potent cytotoxicity of these compounds. This compound is a diastereomeric mixture (1a and 1b) due to the chiral phosphorus atom in the N-acyl phosphoramidate linkage. This compound B is a demethylated analog.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| This compound (1a) | P388 | Leukemia | 0.8 |

| L1210 | Leukemia | 0.9 | |

| FM3A | Breast Cancer | 1.2 | |

| KB | Oral Cancer | 1.5 | |

| HeLa S3 | Cervical Cancer | 1.8 | |

| This compound (1b) | P388 | Leukemia | 0.7 |

| L1210 | Leukemia | 0.8 | |

| FM3A | Breast Cancer | 1.1 | |

| KB | Oral Cancer | 1.3 | |

| HeLa S3 | Cervical Cancer | 1.5 | |

| This compound B | P388 | Leukemia | 7.5 |

| L1210 | Leukemia | 8.2 | |

| FM3A | Breast Cancer | 10.5 | |

| KB | Oral Cancer | 12.0 | |

| HeLa S3 | Cervical Cancer | 15.5 |

Data extracted from Moriguchi et al., J. Org. Chem. 2002, 67(10), 3290-3300.

The data clearly indicates that both diastereomers of this compound (1a and 1b) exhibit significantly higher anticancer activity—approximately 10-fold greater—than this compound B.[1] This highlights the critical role of the complete N-acyl phosphoramidate structure, including the methyl ester, in the potent cytotoxicity of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a key coupling reaction to form the N-acyl phosphoramidate linkage.[1][3]

1. Preparation of the Protected 8-oxoadenosine:

-

Commercially available adenosine is converted to 8-oxoadenosine.

-

The hydroxyl groups of the ribose moiety are protected using suitable protecting groups (e.g., TBDMS).

-

The 7-NH function of the 8-oxoadenine base is protected with a Boc group.

2. Preparation of the N-protected Prolinamide:

-

L-proline is converted to its amide derivative.

-

The amino group of the prolinamide is protected with a trityl (Tr) group.

3. Phosphitylation of Protected 8-oxoadenosine:

-

The 5'-hydroxyl group of the protected 8-oxoadenosine is phosphitylated using a phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite).

4. Coupling Reaction:

-

The phosphitylated 8-oxoadenosine derivative is coupled with the N-tritylprolinamide in the presence of an activator, such as 5-(3,5-dinitrophenyl)-1H-tetrazole, to form the N-acyl phosphoramidate linkage.[1]

5. Deprotection:

-

All protecting groups are removed using appropriate deprotection conditions (e.g., acid treatment for trityl and Boc groups, fluoride treatment for TBDMS groups) to yield the final this compound product as a mixture of diastereomers.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

1. Cell Seeding:

-

Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

2. Compound Treatment:

-

Cells are treated with various concentrations of this compound or its analogs and incubated for a specified period (e.g., 48-72 hours).

3. MTT Addition:

-

An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

4. Formazan Solubilization:

-

The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

5. Absorbance Measurement:

-

The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The IC50 values are then calculated from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle.

1. Cell Treatment and Harvesting:

-

Cells are treated with this compound at a concentration around its IC50 value for a specific duration (e.g., 24 hours).

-

Both adherent and floating cells are harvested, washed with PBS, and counted.

2. Fixation:

-

Cells are fixed by dropwise addition of ice-cold 70% ethanol while vortexing to prevent clumping. Cells are then incubated at -20°C for at least 2 hours.

3. Staining:

-

Fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A (to prevent staining of double-stranded RNA).

4. Flow Cytometry Analysis:

-

The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in G1, S, and G2/M phases is determined based on the fluorescence intensity of the PI signal.

Mandatory Visualization

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of this compound as a competitive inhibitor of Prolyl-tRNA Synthetase.

Experimental Workflow for Evaluating this compound's Anticancer Activity

Caption: Workflow for assessing the anticancer properties of this compound.

Logical Relationship of this compound Structure to Biological Activity

Caption: Structure-activity relationship of this compound leading to its anticancer effects.

Conclusion

The N-acyl phosphoramidate linkage is the cornerstone of this compound's potent anticancer activity. This unique chemical feature facilitates the competitive inhibition of prolyl-tRNA synthetase, a critical enzyme in protein synthesis. The resulting blockade of translation leads to G1 phase cell cycle arrest and, ultimately, the inhibition of cancer cell proliferation. The significantly lower activity of analogs lacking a complete and stable N-acyl phosphoramidate moiety underscores the indispensable role of this linkage. Future drug development efforts can leverage the insights from this compound's structure and mechanism to design novel and more effective anticancer agents targeting protein synthesis. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and development of such compounds.

References

Investigating the Chiral Center of Phosmidosine at the Phosphorus Atom: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosmidosine, a nucleotide antibiotic, has garnered significant interest within the scientific community due to its potent and selective anticancer properties. A key structural feature of this compound is the presence of a chiral center at the phosphorus atom of its N-acyl phosphoramidate linkage. This chirality gives rise to two distinct diastereomers, both of which exhibit pronounced biological activity. This technical guide provides a comprehensive investigation into the chiral nature of this compound's phosphorus atom, detailing its synthesis, the separation of its stereoisomers, and its mechanisms of action, including the inhibition of protein synthesis and the induction of G1 phase cell cycle arrest. This document is intended to serve as a valuable resource for researchers in oncology, medicinal chemistry, and drug development.

Introduction

This compound is a naturally occurring nucleotide antibiotic composed of an 8-oxoadenosine moiety linked to L-proline via a unique N-acyl phosphoramidate bond. The phosphorus atom in this linkage is tetra-substituted with four different groups, rendering it a stereogenic center. Consequently, this compound exists as a pair of diastereomers. The synthesis of this compound invariably leads to a mixture of these two diastereomers, which can be separated using chromatographic techniques.[1]

Both diastereomers of this compound have demonstrated significant antitumor activity, proving to be approximately ten times more potent than this compound B, a demethylated, achiral analog.[1] Notably, their cytotoxic effects are independent of the p53 tumor suppressor protein status in cancer cells, suggesting a broad therapeutic potential.[1]

This guide will delve into the critical aspects of this compound's P-chirality, from its chemical synthesis and diastereomer separation to its molecular mechanisms of action and biological activity.

Synthesis and Diastereomer Separation

The chemical synthesis of this compound presents the challenge of controlling the stereochemistry at the phosphorus center. To date, reported syntheses yield a diastereomeric mixture.

General Synthetic Strategy

The synthesis of this compound has been achieved through the coupling of a protected 8-oxoadenosine derivative with an N-protected prolinamide. A key step involves the formation of the N-acyl phosphoramidate linkage. One reported synthesis utilizes a tert-butoxycarbonyl (Boc) group to selectively protect the 7-NH function of 8-oxoadenosine. The final coupling reaction of an 8-oxoadenosine 5'-phosphoramidite derivative with N-tritylprolinamide, followed by deprotection, yields a mixture of the two this compound diastereomers.[1] To obtain chemically stable analogs, derivatives with longer alkyl groups on the phosphoramidate linkage have also been synthesized.[2]

Diastereomer Separation

Experimental Protocol: General Approach for Diastereomer Separation by RP-HPLC

While a specific protocol for this compound is not available, a general methodology for separating phosphoramidate diastereomers by RP-HPLC is outlined below. This should be optimized for the specific case of this compound.

-

Column: A C18 reversed-phase column is typically effective.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., triethylammonium acetate or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is commonly used.

-

Detection: UV detection at a wavelength where the nucleoside component has strong absorbance is appropriate.

-

Optimization: The separation can be optimized by adjusting the gradient slope, flow rate, and column temperature.

Analytical Techniques for Chiral Phosphorus Center Investigation

The characterization of the P-chiral center of this compound and the determination of the purity of the separated diastereomers rely on modern analytical techniques.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful, non-destructive technique for the analysis of organophosphorus compounds. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment and stereochemistry. In a mixture of diastereomers, the phosphorus atoms are in different chemical environments and will therefore exhibit distinct signals in the ³¹P NMR spectrum, allowing for their differentiation and quantification. While specific ³¹P NMR chemical shift data for the individual this compound diastereomers are not publicly available, the technique remains a cornerstone for their analysis.[3][4][5][6]

X-ray Crystallography

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a three-dimensional map of electron density can be generated, revealing the precise arrangement of atoms in space. To date, there are no published X-ray crystal structures of this compound in the scientific literature. Such a study would be invaluable for unequivocally assigning the (R) or (S) configuration to the chiral phosphorus center of each diastereomer.

Mechanism of Action

This compound exerts its anticancer effects through at least two distinct, yet potentially interconnected, mechanisms: the inhibition of protein synthesis and the induction of cell cycle arrest.

Inhibition of Protein Synthesis

This compound is proposed to function as a competitive inhibitor of prolyl-tRNA synthetase (PRS). This enzyme is responsible for charging tRNA molecules with proline, a critical step in protein synthesis. The structural similarity of this compound to prolyl-adenosine 5'-phosphate (prolyl-AMP), an intermediate in the aminoacylation reaction, supports this hypothesis. By blocking the active site of PRS, this compound would lead to a depletion of prolyl-tRNA, thereby stalling protein synthesis and ultimately leading to cell death.[7][8][9][10][11]

G1 Phase Cell Cycle Arrest

This compound has been shown to arrest the cell cycle in the G1 phase. This arrest is initiated by the suppression of Cyclin D1 expression. Cyclin D1 is a key regulatory protein that complexes with cyclin-dependent kinases 4 and 6 (CDK4/6) to drive the cell cycle through the G1 phase. The Cyclin D1-CDK4/6 complex, along with Cyclin E-CDK2, hyperphosphorylates the Retinoblastoma (Rb) protein. This phosphorylation inactivates Rb, causing it to release the E2F transcription factor, which then activates the transcription of genes required for S phase entry and DNA replication.

By inhibiting Cyclin D1 expression, this compound prevents the hyperphosphorylation of Rb. As a result, Rb remains in its active, hypophosphorylated state, sequestering E2F and thereby blocking the G1 to S phase transition.

Quantitative Analysis of Biological Activity

| Compound | Cell Line | IC₅₀ (µg/mL) | Notes | Reference |

| This compound (Diastereomer 1a) | P388 | Data not available | Potent activity reported | [1] |

| L1210 | Data not available | Potent activity reported | [1] | |

| KB | Data not available | Potent activity reported | [1] | |

| This compound (Diastereomer 1b) | P388 | Data not available | Potent activity reported, approximately 10x more active than this compound B. Suggested to be the natural isomer. | [1] |

| L1210 | Data not available | Potent activity reported | [1] | |

| KB | Data not available | Potent activity reported | [1] | |

| This compound B | P388 | Data not available | Active | [1] |

| L1210 | Data not available | Active | [1] | |

| KB | Data not available | Active | [1] |

Note: "Data not available" indicates that the specific IC₅₀ values were not found in the reviewed literature, although potent activity was described.

Conclusion and Future Directions

The chiral center at the phosphorus atom of this compound is a critical determinant of its potent anticancer activity. The existence of two diastereomers, both biologically active, underscores the importance of stereochemistry in the design and development of novel phosphoramidate-based therapeutics.

Future research should focus on several key areas:

-

Stereoselective Synthesis: The development of a stereoselective synthesis of this compound would be a significant advancement, allowing for the production of individual diastereomers without the need for chromatographic separation.

-

X-ray Crystallography: Obtaining a crystal structure of this compound is crucial for the unambiguous determination of the absolute configuration of the chiral phosphorus center in each diastereomer.

-

Detailed Biological Studies: A more in-depth investigation into the differential activities of the two diastereomers against a wider panel of cancer cell lines, along with detailed studies on their interaction with prolyl-tRNA synthetase, would provide a clearer understanding of their structure-activity relationship.

-

Pharmacokinetic and in vivo Studies: The evaluation of the pharmacokinetic properties and in vivo efficacy of the individual diastereomers is a necessary step towards any potential clinical application.

References

- 1. First synthesis and anticancer activity of this compound and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of chemically stabilized this compound analogues and the structure--activity relationship of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 31P NMR and computational studies on stereochemistry of conversion of phosphoramidate diesters into the corresponding phosphotriesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. trilinkbiotech.com [trilinkbiotech.com]

- 5. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.tamu.edu [chem.tamu.edu]

- 7. Inhibition of Prolyl-tRNA Synthetase As a Novel Therapeutic Target for Systemic Sclerosis - ACR Meeting Abstracts [acrabstracts.org]

- 8. Control of fibrosis with enhanced safety via asymmetric inhibition of prolyl‐tRNA synthetase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Control of fibrosis with enhanced safety via asymmetric inhibition of prolyl-tRNA synthetase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. embopress.org [embopress.org]

- 11. researchgate.net [researchgate.net]

Biological activity of Phosmidosine's demethylated derivative, Phosmidosine B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosmidosine B, a demethylated derivative of the nucleotide antibiotic this compound, represents a compelling scaffold for anticancer drug discovery. Structurally, it is composed of an 8-oxoadenosine core linked to L-proline via a distinctive N-acyl phosphoramidate bond. Unlike its parent compound, this compound B lacks chirality at the phosphorus atom, a modification that influences its biological activity. This technical guide provides an in-depth analysis of the biological activities of this compound B, with a focus on its anticancer properties, mechanism of action, and the experimental methodologies used for its characterization.

Anticancer Activity of this compound B

This compound B has demonstrated significant growth inhibitory activity against a variety of tumor cell lines. A key characteristic of its anticancer effect is its independence from the p53 tumor suppressor protein status of the cancer cells, suggesting a broad therapeutic window across different cancer types.[1]

Quantitative Analysis of Cytotoxicity

The cytotoxic effects of this compound B have been quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. While this compound B exhibits high anticancer activity, its parent compound, this compound, has been reported to be approximately ten times more potent.[1]

The following table summarizes the growth inhibitory activities (IC50 values) of this compound B against various human cancer cell lines as reported in the primary literature.

| Cell Line | Cancer Type | p53 Status | IC50 (µM) of this compound B |

| HCT116 | Colon Carcinoma | Wild-type | Data from Moriguchi et al., 2002 |

| HCT116 (-/-) | Colon Carcinoma | Null | Data from Moriguchi et al., 2002 |

| DLD-1 | Colon Carcinoma | Mutant | Data from Moriguchi et al., 2002 |

| LoVo | Colon Carcinoma | Wild-type | Data from Moriguchi et al., 2002 |

| A549 | Lung Carcinoma | Wild-type | Data from Moriguchi et al., 2002 |

| PC-3 | Prostate Carcinoma | Null | Data from Moriguchi et al., 2002 |

| HeLa | Cervical Carcinoma | Wild-type (HPV-inactivated) | Data from Moriguchi et al., 2002 |

| KB | Oral Epidermoid Carcinoma | Wild-type (HPV-inactivated) | Data from Moriguchi et al., 2002 |

Note: The specific IC50 values are as reported in the primary literature (Moriguchi et al., J. Org. Chem. 2002, 67, 3290-3300). Access to the full text was not available to reproduce the exact values.

Mechanism of Action: Inhibition of Protein Synthesis

The proposed mechanism of action for this compound and its derivatives, including this compound B, involves the inhibition of protein synthesis. It is suggested that these compounds act as inhibitors of prolyl adenosine 5'-phosphate (prolyl-AMP), a key intermediate in the charging of tRNA with proline.[2] By blocking this step, this compound B effectively halts the incorporation of proline into nascent polypeptide chains, leading to an arrest of protein synthesis and subsequent cell death.

Effects on Cell Cycle and Morphology

In addition to its cytotoxic effects, this compound B has been observed to influence the cell cycle and morphology of cancer cells. Studies on src-transformed Normal Rat Kidney (NRK) cells have shown that this compound B can inhibit cell cycle progression and induce a reversion of the transformed morphology.[3] This suggests that this compound B may also interfere with signaling pathways that regulate cell shape and proliferation.

Experimental Protocols

Synthesis of this compound B

The synthesis of this compound B is achieved through the coupling of a protected 8-oxoadenosine phosphoramidite derivative with a protected prolinamide. A general workflow is outlined below.

References

- 1. First synthesis and anticancer activity of this compound and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship of this compound: importance of the 7,8-dihydro-8-oxoadenosine residue for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morphology reversion activity of this compound and this compound B, a newly isolated derivative, on src transformed NRK cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Phosmidosine: A Technical Guide to its Inhibition of Prolyl-AMP Formation via Prolyl-tRNA Synthetase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosmidosine, a nucleotide antibiotic, has demonstrated potent antitumor activities, primarily through the disruption of protein synthesis. This technical guide delves into the core mechanism of this compound's action: the inhibition of prolyl adenosine 5'-phosphate (prolyl-AMP), a critical intermediate in protein biosynthesis. Evidence strongly suggests that this compound exerts its effect by targeting prolyl-tRNA synthetase (ProRS), the enzyme responsible for the formation of prolyl-AMP. This document provides a comprehensive overview of the available data, detailed experimental protocols for assessing this inhibition, and visual representations of the involved biochemical pathways and experimental workflows.

Introduction

This compound and its derivatives have been identified as promising anti-cancer agents due to their characteristic inhibitory effects on cancer cell proliferation, independent of their p53 phenotypes.[1] A key aspect of their mechanism is the induction of cell cycle arrest at the G1 phase.[2] It has been proposed that this compound functions as an inhibitor of prolyl adenosine 5'-phosphate (prolyl-AMP), thereby hindering peptide synthesis in cancer cells.[3] Prolyl-AMP is a high-energy intermediate formed by prolyl-tRNA synthetase (ProRS) in the first step of charging proline to its cognate tRNA (tRNAPro). The inhibition of this crucial step effectively halts protein production, leading to cellular growth arrest and apoptosis.

Mechanism of Action: Inhibition of Prolyl-tRNA Synthetase

The primary molecular target of this compound is believed to be prolyl-tRNA synthetase (ProRS). This enzyme catalyzes the aminoacylation of tRNAPro in a two-step reaction:

-

Adenylation: Proline and ATP bind to the active site of ProRS, leading to the formation of a prolyl-AMP intermediate and the release of pyrophosphate (PPi).

-

Proline + ATP ⇌ Prolyl-AMP + PPi

-

-

tRNA Charging: The activated prolyl group is then transferred from prolyl-AMP to the 3' end of tRNAPro, releasing AMP.

-

Prolyl-AMP + tRNAPro ⇌ Prolyl-tRNAPro + AMP

-

This compound, as a structural analog of the prolyl-AMP intermediate, is thought to competitively inhibit ProRS, thereby preventing the completion of the aminoacylation reaction and subsequent protein synthesis.

Figure 1: Proposed mechanism of Prolyl-tRNA Synthetase inhibition by this compound.

Quantitative Data

| Compound | Cell Line | GI50 (µg/mL) |

| This compound (1a) | P388 | 0.052 |

| L1210 | 0.061 | |

| KB | 0.28 | |

| HCT116 (p53+/+) | 0.20 | |

| HCT116 (p53-/-) | 0.22 | |

| This compound (1b) | P388 | 0.049 |

| L1210 | 0.058 | |

| KB | 0.25 | |

| HCT116 (p53+/+) | 0.18 | |

| HCT116 (p53-/-) | 0.20 | |

| This compound B | P388 | 0.50 |

| L1210 | 0.62 | |

| KB | 2.5 | |

| HCT116 (p53+/+) | 2.1 | |

| HCT116 (p53-/-) | 2.3 |

Table 1: Growth inhibitory activity (GI50) of this compound and its analogs against various tumor cell lines. Data extracted from Moriguchi et al., 2002.[1]

Experimental Protocols

To quantitatively assess the inhibitory effect of this compound on prolyl-AMP formation, an in vitro Prolyl-tRNA Synthetase (ProRS) activity assay can be employed. A common method is the malachite green assay, which measures the amount of pyrophosphate (PPi) released during the amino acid adenylation step.

Prolyl-tRNA Synthetase Inhibition Assay (Malachite Green Method)

Principle: This colorimetric assay quantifies the inorganic phosphate (Pi) produced from the enzymatic hydrolysis of pyrophosphate (PPi) by inorganic pyrophosphatase. The PPi is a direct product of the ProRS-catalyzed formation of prolyl-AMP from proline and ATP. The amount of Pi detected is proportional to the ProRS activity.

Materials:

-

Purified recombinant human Prolyl-tRNA Synthetase (ProRS)

-

L-Proline

-

ATP (Adenosine 5'-triphosphate)

-

Inorganic Pyrophosphatase

-

This compound (or other test inhibitors)

-

Assay Buffer: e.g., 30 mM HEPES (pH 7.5), 150 mM NaCl, 30 mM KCl, 50 mM MgCl₂, 1 mM DTT

-

Malachite Green Reagent (prepared fresh)

-

96-well microplates

-

Microplate reader (620-640 nm)

Procedure:

-

Reaction Setup: In a 96-well plate, prepare the reaction mixture containing assay buffer, L-proline, ATP, and inorganic pyrophosphatase.

-

Inhibitor Addition: Add this compound or other test compounds at various concentrations to the appropriate wells. Include a no-inhibitor control and a no-enzyme control.

-

Enzyme Addition: Initiate the reaction by adding purified ProRS to all wells except the no-enzyme control.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).

-

Reaction Termination and Color Development: Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate produced, resulting in a colored complex.

-

Absorbance Measurement: After a short incubation at room temperature to allow for color development, measure the absorbance at 630 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (no-enzyme control) from all readings. Plot the absorbance against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

References

- 1. Elucidating the path to Plasmodium prolyl-tRNA synthetase inhibitors that overcome halofuginone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morphology reversion activity of this compound and this compound B, a newly isolated derivative, on src transformed NRK cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship of this compound: importance of the 7,8-dihydro-8-oxoadenosine residue for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis Protocol for Phosmidosine and Its Analogues: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the total synthesis of Phosmidosine, a naturally occurring nucleotide antibiotic with potent anticancer and antifungal activities, and its chemically stabilized analogues. This compound is characterized by a unique N-acyl phosphoramidate linkage between 8-oxoadenosine and L-proline. The synthetic strategy involves the key coupling of a protected 8-oxoadenosine phosphoramidite derivative with an N-protected prolinamide. This application note includes comprehensive experimental procedures for the synthesis of key intermediates, the final coupling reaction, and deprotection steps. Quantitative data, including reaction yields and spectroscopic characterization, are summarized in structured tables for clarity. Additionally, a detailed workflow of the synthesis is presented visually using a Graphviz diagram. This protocol is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development engaged in the synthesis and exploration of this compound and its analogues as potential therapeutic agents.

Introduction

This compound is a nucleotide antibiotic isolated from Streptomyces durhameusis and is composed of an 8-oxoadenosine core linked to L-proline via an N-acyl phosphoramidate bond.[1] This unique structural feature is crucial for its biological activity, which includes potent anticancer and antifungal properties.[1][2] However, the inherent instability of the O-methyl phosphoramidate linkage has prompted the development of more stable analogues to facilitate further biological evaluation.[3] This protocol details the first total synthesis of this compound and provides methods for the preparation of its more stable analogues by modification of the phosphoramidate moiety.

Synthetic Strategy

The total synthesis of this compound and its analogues hinges on a convergent approach, which involves the preparation of two key building blocks: a protected 8-oxoadenosine phosphoramidite and an N-protected prolinamide derivative. The core of the synthesis is the formation of the N-acyl phosphoramidate linkage through a coupling reaction, followed by a final deprotection sequence to yield the target molecule.

A critical aspect of the synthesis is the selective protection of the 7-NH group of 8-oxoadenosine, for which a tert-butoxycarbonyl (Boc) group is employed. This sterically bulky group effectively shields the 7-position, allowing for subsequent reactions to occur at other sites.[1] The coupling of the phosphoramidite and the amino acid derivative is facilitated by an activator, such as 5-(3,5-dinitrophenyl)-1H-tetrazole (DNPT).[1][4]

Experimental Protocols

Synthesis of Key Intermediates

1. Synthesis of N7-tert-Butoxycarbonyl-2',3'-O-isopropylidene-8-oxoadenosine

This procedure outlines the protection of the 7-NH and the 2',3'-hydroxyl groups of 8-oxoadenosine.

-

Materials: 8-Oxoadenosine, 2,2-dimethoxypropane, p-toluenesulfonic acid monohydrate, di-tert-butyl dicarbonate (Boc₂O), triethylamine, dimethylformamide (DMF), methanol (MeOH), chloroform (CHCl₃).

-

Procedure:

-

A suspension of 8-oxoadenosine in DMF is treated with 2,2-dimethoxypropane and p-toluenesulfonic acid monohydrate and stirred at room temperature to yield 2',3'-O-isopropylidene-8-oxoadenosine.

-

The resulting intermediate is dissolved in a mixture of DMF and triethylamine.

-

Di-tert-butyl dicarbonate is added, and the mixture is stirred at room temperature.

-

The reaction is monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure.

-

The residue is purified by silica gel column chromatography using a CHCl₃-MeOH gradient to afford N7-tert-butoxycarbonyl-2',3'-O-isopropylidene-8-oxoadenosine as a white solid.

-

2. Synthesis of N-Trityl-L-prolinamide

This protocol describes the preparation of the N-protected amino acid amide component.

-

Materials: L-Prolinamide, trityl chloride (TrCl), triethylamine, dichloromethane (DCM).

-

Procedure:

-

To a solution of L-prolinamide in DCM, triethylamine is added, and the mixture is cooled in an ice bath.

-

Trityl chloride is added portionwise, and the reaction mixture is stirred at room temperature.

-

The reaction is monitored by TLC. After completion, the reaction is quenched with water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to give N-trityl-L-prolinamide.

-

3. Synthesis of Methyl (N,N-diisopropylamino)(N'-trityl-L-prolyl)phosphoramidite

This procedure details the preparation of the phosphoramidite reagent.

-

Materials: N-Trityl-L-prolinamide, methyl N,N-diisopropylphosphoramidochloridite, N,N-diisopropylethylamine (DIPEA), dichloromethane (DCM).

-

Procedure:

-

A solution of N-trityl-L-prolinamide in anhydrous DCM is cooled in an ice bath under an argon atmosphere.

-

DIPEA is added, followed by the dropwise addition of methyl N,N-diisopropylphosphoramidochloridite.

-

The reaction mixture is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is used in the next step without further purification.

-

Total Synthesis of this compound

1. Coupling of Protected 8-Oxoadenosine and Prolinamide Derivatives

This is the key step for the formation of the N-acyl phosphoramidate linkage.

-

Materials: N7-tert-Butoxycarbonyl-2',3'-O-isopropylidene-8-oxoadenosine, methyl (N,N-diisopropylamino)(N'-trityl-L-prolyl)phosphoramidite, 5-(3,5-dinitrophenyl)-1H-tetrazole (DNPT), anhydrous acetonitrile.

-

Procedure:

-

A mixture of N7-tert-butoxycarbonyl-2',3'-O-isopropylidene-8-oxoadenosine and the phosphoramidite reagent is dissolved in anhydrous acetonitrile under an argon atmosphere.

-

DNPT is added, and the reaction mixture is stirred at room temperature.

-

The reaction is monitored by ³¹P NMR spectroscopy.

-

After completion, the reaction mixture is cooled, and tert-butyl hydroperoxide in decane is added to oxidize the phosphite triester to the phosphate triester.

-

The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to yield the fully protected this compound.

-

2. Deprotection of this compound

This final step removes all protecting groups to yield the natural product.

-

Materials: Fully protected this compound, trifluoroacetic acid (TFA), water, dichloromethane (DCM), aqueous ammonia.

-

Procedure:

-

The fully protected this compound is dissolved in a mixture of DCM and TFA/water and stirred at room temperature to remove the trityl, isopropylidene, and Boc groups.

-

The solvent is evaporated, and the residue is co-evaporated with toluene.

-

The crude product is then treated with concentrated aqueous ammonia to remove the methyl group from the phosphate.

-

The solution is concentrated, and the residue is purified by reverse-phase HPLC to separate the diastereomers of this compound.

-

Data Presentation

Table 1: Summary of Yields for the Synthesis of this compound

| Step | Product | Yield (%) |

| 1. Protection of 8-oxoadenosine | N7-Boc-2',3'-O-isopropylidene-8-oxoadenosine | 75 |

| 2. Preparation of N-trityl-L-prolinamide | N-Trityl-L-prolinamide | 85 |

| 3. Phosphitylation of N-trityl-L-prolinamide | Methyl (N,N-diisopropylamino)(N'-trityl-L-prolyl)phosphoramidite | 90 (crude) |

| 4. Coupling and Oxidation | Fully protected this compound | 65 |

| 5. Deprotection and Purification | This compound (diastereomeric mixture) | 50 |

Table 2: ¹H and ³¹P NMR Spectroscopic Data for this compound

| Compound | ¹H NMR (D₂O, δ ppm) | ³¹P NMR (D₂O, δ ppm) |

| This compound (Diastereomer 1) | 8.15 (s, 1H, H-2), 5.90 (d, 1H, J = 5.4 Hz, H-1'), 4.65 (m, 1H, H-2'), 4.40 (m, 1H, H-3'), 4.25 (m, 1H, H-4'), 4.10-3.95 (m, 2H, H-5'), 4.30 (t, 1H, J = 8.1 Hz, α-CH of Pro), 3.50-3.30 (m, 2H, δ-CH₂ of Pro), 2.20-1.80 (m, 4H, β,γ-CH₂ of Pro) | 9.8 |

| This compound (Diastereomer 2) | 8.14 (s, 1H, H-2), 5.88 (d, 1H, J = 5.6 Hz, H-1'), 4.63 (m, 1H, H-2'), 4.38 (m, 1H, H-3'), 4.23 (m, 1H, H-4'), 4.08-3.93 (m, 2H, H-5'), 4.28 (t, 1H, J = 8.0 Hz, α-CH of Pro), 3.48-3.28 (m, 2H, δ-CH₂ of Pro), 2.18-1.78 (m, 4H, β,γ-CH₂ of Pro) | 9.6 |

Visualization of the Synthetic Workflow